molecular formula C12H15BrN2O2 B5404900 N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea

货号 B5404900
分子量: 299.16 g/mol
InChI 键: LRMFPJSVFFRMMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various types of cancer.

科学研究应用

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models for its anti-cancer properties. It has shown potent activity against various types of cancer, including breast, lung, and colon cancers. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.

作用机制

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.

实验室实验的优点和局限性

One advantage of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. This compound also has good solubility in both aqueous and organic solvents, making it suitable for in vitro and in vivo studies. However, one limitation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its relatively low potency compared to other BET inhibitors, such as JQ1. This may limit its efficacy in certain types of cancer or require higher doses for therapeutic effect.

未来方向

There are several potential future directions for the development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One avenue is the optimization of the compound's potency and selectivity for BET proteins. This could be achieved through structure-activity relationship studies or the development of prodrugs that can be activated specifically in cancer cells. Another direction is the evaluation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea in combination with other anti-cancer drugs, particularly immunotherapies. Finally, the clinical development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a therapeutic drug for cancer is a promising direction that warrants further investigation.
Conclusion
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a small molecule inhibitor that has shown promise in preclinical studies for its anti-cancer properties. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic drug for various types of cancer. Further research is needed to optimize its potency and selectivity, evaluate its efficacy in combination with other drugs, and advance its clinical development.

合成方法

N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is synthesized by reacting 4-bromoaniline with tetrahydro-2-furanylmethyl isocyanate in the presence of a base. The reaction yields N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a white solid with a purity of over 95%. This synthesis method is relatively simple and can be scaled up for large-scale production.

属性

IUPAC Name

1-(4-bromophenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMFPJSVFFRMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。